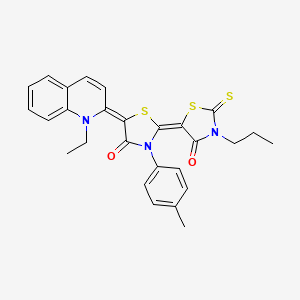![molecular formula C16H10Cl2F2N2O B4291467 7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine](/img/structure/B4291467.png)
7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine
Overview
Description
7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine is a chemical compound that is widely used in scientific research. This chemical compound is known for its unique properties and is used in various research studies. The purpose of
Mechanism of Action
The mechanism of action of 7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). These enzymes play a crucial role in various cellular processes, such as cell cycle regulation and gene expression.
Biochemical and Physiological Effects:
7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine has several biochemical and physiological effects. It is known to inhibit the growth of cancer cells and reduce inflammation. It also has neuroprotective effects and is known to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine in lab experiments is its unique properties. It is a potent inhibitor of CDK2 and GSK-3β, which makes it an ideal compound for studying the role of these enzymes in various cellular processes. However, one of the main limitations of using this compound is its toxicity. It is known to be toxic to certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine in scientific research. One of the main future directions is the development of more potent and selective inhibitors of CDK2 and GSK-3β. Another future direction is the use of this compound in combination with other drugs to improve its efficacy and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Scientific Research Applications
7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine is widely used in scientific research. This chemical compound is used in various studies related to cancer, inflammation, and infectious diseases. It is also used in studies related to neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
7-chloro-N-[4-[chloro(difluoro)methoxy]phenyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F2N2O/c17-10-1-6-13-14(7-8-21-15(13)9-10)22-11-2-4-12(5-3-11)23-16(18,19)20/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVOYWIKJEHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-3-(4-methoxyphenyl)-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B4291408.png)
![6-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4291417.png)

![ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate](/img/structure/B4291432.png)

![4-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B4291444.png)

![ethyl 1-{[6-bromo-3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B4291449.png)
![3-[(diethylamino)sulfonyl]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4291453.png)
![7-(4-nitrobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B4291466.png)

![2-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4291480.png)
![3-ethyl-2-(ethylimino)-5-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B4291485.png)
![2-(4-hydroxy-3,5-dimethoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4291490.png)